KIN1408
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Overview
Description
KIN1408 is a small molecule that targets factors at or above the level of MAVS in the RLR signaling pathway . It drives IRF3 activation (IRF3 nuclear translocation ECmax = 5 μM in 20 h; Huh7 cells) without significant cytotoxicity . KIN1408 induces cellular transcription of innate immune genes in a MAVS- and IRF3-dependent manner and exhibits broad-spectrum anti-viral activity .
Molecular Structure Analysis
The molecular formula of KIN1408 is C25H19F2N3O3S . It has a molecular weight of 479.50 . The SMILES string representation is FC(F)OC1=CC=C(C(C2=C(O)C(N=CC=C3)=C3C=C2)N(C4=NC(C=C(OC)C=C5)=C5S4)[H])C=C1
.
Physical And Chemical Properties Analysis
KIN1408 is a solid substance . It is light yellow to yellow in color . It is soluble in DMSO at a concentration of 30 mg/mL .
Scientific Research Applications
Antiviral Activity
KIN1408 is a small molecule activator of the RIG-1-like receptor (RLR) pathway that has antiviral activity . It exhibits concentration-dependent broad-spectrum antiviral activity against several viruses .
Activation of Interferon Regulatory Factor 3 (IRF3)
KIN1408 induces interferon regulatory factor 3 (IRF3) activation and translocation into the nucleus in a concentration-dependent manner in HEK293 cells without inducing cellular toxicity .
Induction of Innate Immune Genes
KIN1408 induces expression of the innate immune genes MDA5, RIG-1, Mx1, IRF7, and IFIT1 in THP-1 cells stimulated with phorbol 12-myristate 12-acetate (PMA) .
Broad-Spectrum Antiviral Activity
KIN1408 exhibits concentration-dependent broad-spectrum antiviral activity against dengue virus 2 as well as the influenza A, Ebola, Nipah, and Lassa viruses .
Activation of MAVS in the RLR Signaling Pathway
KIN1408 is a small molecule that targets factors at or above the level of MAVS in the RLR signaling pathway to drive IRF3 activation .
Induction of Apoptosis in Human Neuroepithelial Stem (NES) Cells
MAVS signaling activation upon Zika virus infection or KIN1408 treatment is reported to result in pTBK1 mitochondria relocalization and caspase 3-mediated apoptosis in human neuroepithelial stem (NES) cells .
Mechanism of Action
Target of Action
KIN1408 is an agonist of the RIG-1-like receptor (RLR) pathway . The RLR pathway plays a crucial role in the innate immune response to viral infections. The primary targets of KIN1408 are factors at or above the level of MAVS in the RLR signaling pathway .
Mode of Action
KIN1408 interacts with its targets to drive the activation of Interferon Regulatory Factor 3 (IRF3) . This activation leads to the translocation of IRF3 into the nucleus . The compound achieves this without inducing significant cytotoxicity .
Biochemical Pathways
The activation of IRF3 by KIN1408 leads to the transcription of innate immune genes, including MDA5, RIG-1, Mx1, IRF7, and IFIT1 . This transcription is dependent on MAVS and IRF3 . The activation of these genes suppresses the RNA levels of certain viruses, contributing to the compound’s antiviral activity .
Pharmacokinetics
The compound is soluble in dmso , which could potentially influence its bioavailability.
Result of Action
KIN1408 exhibits broad-spectrum antiviral activity . It has been shown to be effective against various viruses, including Dengue Virus 2 (DV2), Influenza A, Ebola, Nipah, and Lassa viruses . The compound’s action results in the suppression of these viruses’ RNA levels .
Action Environment
It’s worth noting that the compound’s solubility in dmso could potentially be influenced by environmental conditions such as temperature and pH
Safety and Hazards
properties
IUPAC Name |
7-[[4-(difluoromethoxy)phenyl]-[(5-methoxy-1,3-benzothiazol-2-yl)amino]methyl]quinolin-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O3S/c1-32-17-9-11-20-19(13-17)29-25(34-20)30-21(15-4-7-16(8-5-15)33-24(26)27)18-10-6-14-3-2-12-28-22(14)23(18)31/h2-13,21,24,31H,1H3,(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGBFDHVEQJPPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC(C3=CC=C(C=C3)OC(F)F)C4=C(C5=C(C=CC=N5)C=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[[4-(Difluoromethoxy)phenyl]-[(5-methoxy-1,3-benzothiazol-2-yl)amino]methyl]quinolin-8-ol |
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